4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS RN: 1775544-89-2) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring linked to a 3-fluoro-4-methylbenzoyl moiety at position 2. Its molecular formula is C₁₉H₁₈F₄N₄O, with a molecular weight of 382.36 g/mol .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-11-3-4-13(9-14(11)19)17(27)26-7-5-25(6-8-26)16-10-15(18(20,21)22)23-12(2)24-16/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGZQBAYIQWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine , often referred to as F980-0322, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of F980-0322 includes a piperazine ring, a pyrimidine moiety, and multiple fluorine substituents, which enhance its lipophilicity and binding affinity. The molecular formula is with a molecular weight of 410.42 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 410.42 g/mol |
| LogP (Partition Coefficient) | 2.890 |
| Water Solubility (LogSw) | -3.10 |
| Polar Surface Area | 47.161 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
These properties suggest that the compound may exhibit favorable pharmacokinetics, including good membrane permeability.
F980-0322's biological activity is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the trifluoromethyl group may enhance binding affinity to targets such as cannabinoid receptors and various enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to F980-0322 exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 19.9 µM to as low as 0.84 µM against human breast and ovarian cancer cells .
- Mechanism : The benzoyl portion of the molecule engages in lipophilic interactions within enzyme active sites, which may inhibit key metabolic pathways in cancer cells .
Neuropharmacological Effects
F980-0322 may also exhibit neuropharmacological properties by interacting with serotoninergic and dopaminergic receptors. Research indicates:
- Affinity for Receptors : Similar compounds have shown notable affinities for serotonin receptors (5-HT2A) and dopamine receptors (D1, D2), suggesting potential applications in treating psychiatric disorders .
- Side Effects : Compared to traditional antipsychotics, derivatives of this compound may induce fewer extrapyramidal symptoms, making them safer alternatives for neuroleptic therapy .
Study on Antiproliferative Effects
A study published in MDPI evaluated the antiproliferative effects of various benzoylpiperidine derivatives on cancer cell lines. The findings indicated that modifications to the benzoyl group significantly influenced the potency of these compounds against cancer cells:
- Compound Variants : Compounds with meta-substituted hydroxyl groups displayed enhanced activity, with IC50 values dropping below 1 µM .
Neuropharmacological Evaluation
Research assessing the neuropharmacological profile of related compounds highlighted their ability to selectively bind to dopamine receptors without significant off-target effects:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine/Trifluoromethyl Groups : The target compound’s 3-fluoro-4-methylbenzoyl and trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to BD78668, which lacks fluorine in its benzoyl analog .
- Heterocyclic Variations : BK77828 replaces the benzoyl group with a cyclopropylpyridazinyl moiety, introducing additional nitrogen atoms. This may improve water solubility but reduce membrane permeability relative to the target compound .
Structural Complexity and Bioactivity
- The tert-butyl group in BD78668 simplifies the structure but may reduce target-binding specificity compared to the aromatic benzoyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
